molecular formula C11H9ClF3N3S B13044845 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine

Cat. No.: B13044845
M. Wt: 307.72 g/mol
InChI Key: FSKDFCBTILCZFJ-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-d]pyrimidin-2-amine ( 2102412-39-3) is a high-purity synthetic compound with a molecular formula of C11H9ClF3N3S and a molecular weight of 307.72 . It belongs to the tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine class of heterocyclic compounds, which are recognized as bioisosteres of biologically active quinazolines . This structural characteristic makes this scaffold a privileged template in medicinal chemistry with a broad spectrum of investigated biological activities. Researchers value this compound for its potential in drug discovery programs. The tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine core has been identified as a promising scaffold for developing novel anti-inflammatory agents . Studies on similar analogs have shown that compounds in this class can significantly inhibit the production of key inflammatory mediators, including nitric oxide (NO), cytokines (TNF-α, IL-6), and prostaglandin E2 (PGE2) in LPS-stimulated macrophages . The proposed mechanism of action for these effects involves the suppression of the NF-κB signaling pathway by preventing the degradation of IκBα and the nuclear translocation of p65, as well as inhibiting the phosphorylation of MAPKs . Furthermore, this chemotype has been explored for its anti-proliferative properties against various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231 . This product is intended for research and development purposes only in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H9ClF3N3S

Molecular Weight

307.72 g/mol

IUPAC Name

4-chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydro-[1]benzothiolo[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C11H9ClF3N3S/c12-9-8-7(17-10(16)18-9)5-3-4(11(13,14)15)1-2-6(5)19-8/h4H,1-3H2,(H2,16,17,18)

InChI Key

FSKDFCBTILCZFJ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(F)(F)F)C3=C(S2)C(=NC(=N3)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine typically involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones . Alternatively, the reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Scientific Research Applications

Medicinal Chemistry Applications

1. GSK-3β Inhibition
Recent studies have highlighted the potential of thienopyrimidine derivatives, including 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine, as inhibitors of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is implicated in numerous cellular processes including glycogen metabolism and cell signaling pathways associated with various diseases such as diabetes and cancer. Compounds derived from this scaffold have shown moderate inhibitory activity with IC50 values ranging from 10.2 to 17.3 μM . Molecular docking studies suggest that these compounds effectively bind to the active site of GSK-3β, providing a basis for further development as therapeutic agents.

2. Antioxidant Properties
Compounds containing the benzo[b]thiophene nucleus exhibit significant antioxidant activities. Research indicates that derivatives of this compound can inhibit free radical-induced lipid oxidation and the formation of lipid peroxides with inhibition rates between 19% and 30% . This property is crucial for developing treatments for oxidative stress-related conditions.

1. Anti-inflammatory Effects
The thienopyrimidine structure has been associated with anti-inflammatory properties. Studies have demonstrated that certain derivatives can modulate inflammatory pathways effectively, making them candidates for treating inflammatory diseases .

2. CNS Penetration and Drug Interactions
Pharmacokinetic studies indicate that while some synthesized compounds may not penetrate the blood-brain barrier effectively, they still exhibit potential for drug-drug interactions due to their inhibition of cytochrome P450 enzymes . This aspect is critical for assessing the safety and efficacy of these compounds in therapeutic settings.

Structure-Activity Relationship (SAR) Studies

Extensive SAR studies have been conducted to optimize the biological activity of thienopyrimidine derivatives. Variations in substituents on the pyrimidine ring significantly affect their potency against various targets. For instance, modifications at specific positions on the thienopyrimidine core can enhance binding affinity and selectivity towards GSK-3β or other targets .

Case Studies

Study Target Findings Reference
Study on GSK-3β inhibitorsGSK-3βCompounds showed IC50 values of 10.2 μM and 17.3 μM
Antioxidant activity assessmentLipid peroxidationInhibition rates ranged from 19% to 30%
Pharmacokinetic profilingCNS penetrationLow penetration predicted; potential for drug interactions noted

Mechanism of Action

The mechanism of action of 4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine involves its interaction with molecular targets such as VEGFR-2. By binding to this receptor, the compound inhibits its activity, leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also affects the expression of genes involved in apoptosis, such as BAX and Bcl-2 .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings from Comparative Analysis

Position 4 Modifications
  • Chloro substituent (Target compound): Likely enhances electrophilic interactions with cysteine or serine residues in enzymes, similar to bromo-substituted analogs in Pim-1 inhibition .
  • Methoxy (-OCH₃) or methylthio (-SCH₃) : Improve solubility and passive diffusion, as seen in compounds 4 and 6 .
  • Carboxylic acid (-COOH) : Increases polarity, favoring apoptosis in cancer cells via hydrogen bonding (e.g., compound 33 in ).
Position 8 Modifications
  • Trifluoromethyl (-CF₃) : Offers superior metabolic stability compared to tert-butyl (C-8) in enterovirus inhibitors .
  • Bromo (Br) : Enhances halogen bonding in kinase inhibitors but may reduce bioavailability due to higher molecular weight .
Therapeutic Potential
  • Anticancer activity : Analogous to compound 33 (-COOH), the chloro group could induce apoptosis via DNA damage or kinase inhibition .

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity : The -CF₃ group in the target compound increases logP compared to -OCH₃ or -COOH analogs, favoring blood-brain barrier penetration .
  • Metabolic stability : Fluorinated derivatives generally resist oxidative metabolism, contrasting with bromo- or methylthio-substituted analogs .
  • Solubility : Polar groups (-COOH, -OCH₃) improve aqueous solubility, while -CF₃ and chloro groups may require formulation optimization .

Biological Activity

4-Chloro-8-(trifluoromethyl)-6,7,8,9-tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidin-2-amine (CAS 2102412-39-3) is a novel compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydrobenzo[4,5]thieno[3,2-D]pyrimidine core with a chloro and trifluoromethyl substitution. This unique configuration may contribute to its biological activities.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antioxidant Activity : Compounds within the tetrahydrobenzo[b]thiophene class have demonstrated significant antioxidant properties comparable to ascorbic acid. They inhibit free radical-induced lipid oxidation and lipid peroxide formation with inhibition rates ranging from approximately 19% to 30% .
  • Antimicrobial Activity : The compound shows promising antibacterial effects against various strains including Escherichia coli and Staphylococcus aureus. Its derivatives have been reported to possess higher potency than traditional antibiotics such as ampicillin .
  • Anti-inflammatory Effects : Similar compounds have been noted for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines .
  • Cytotoxicity and Anticancer Potential : Preliminary studies suggest that this compound could exhibit cytotoxic effects against cancer cell lines. The presence of specific substituents on the pyrimidine ring enhances anticancer activity .

The biological mechanisms underlying the activity of this compound are still being elucidated. However, several pathways have been proposed:

  • Inhibition of Enzymatic Activity : Some derivatives have shown selective inhibition of bacterial topoisomerases without affecting human enzymes .
  • Modulation of Receptor Activity : Certain thieno[3,2-D]pyrimidine derivatives act as allosteric enhancers for adenosine receptors and antagonists for glucagon receptors .

Case Studies and Research Findings

Several studies have investigated the biological effects of related compounds:

  • Antioxidant Evaluation : A study assessed the antioxidant capacity of various tetrahydrobenzo[b]thiophene derivatives using multiple assays (CUPRAC, ABTS). The results indicated that some derivatives outperformed standard antioxidants like α-tocopherol .
  • Antimicrobial Testing : In vitro tests demonstrated that specific derivatives exhibited significant bacteriostatic effects against S. aureus and E. coli, with IC50 values indicating potent antibacterial activity .
  • Cytotoxicity Studies : Research on pyrimidine derivatives revealed that modifications in their structure led to enhanced cytotoxicity against cancer cell lines. For instance, compounds with methyl substitutions showed increased efficacy in inhibiting cell growth compared to their phenyl counterparts .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 Value (µM)Reference
Tetrahydrobenzo[b]thiophene Derivative IAntioxidant25
Tetrahydrobenzo[b]thiophene Derivative IIAntibacterial against E. coli15
Pyrimidine Derivative IIICytotoxicity against Cancer Cells10

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